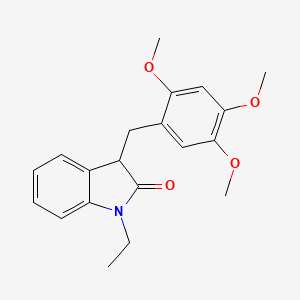![molecular formula C20H20F4N2O3S B14984536 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984536.png)
1-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine atoms and a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of fluorine atoms. Common synthetic routes include:
Suzuki–Miyaura coupling: This method involves the coupling of boron reagents with aryl halides under palladium catalysis.
Catalytic protodeboronation: This approach utilizes radical mechanisms to introduce fluorine atoms into the compound.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved in its mechanism of action include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated piperidine derivatives, such as:
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole .
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide .
Compared to these compounds, 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of fluorine atoms and the piperidine ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H20F4N2O3S |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20F4N2O3S/c21-17-6-4-14(5-7-17)13-30(28,29)26-10-8-15(9-11-26)19(27)25-18-3-1-2-16(12-18)20(22,23)24/h1-7,12,15H,8-11,13H2,(H,25,27) |
InChI-Schlüssel |
XKQMSEPZJNTZHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984465.png)
![N-(4-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984466.png)
![(2E)-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B14984474.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B14984478.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B14984487.png)

![2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B14984497.png)
![2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B14984501.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide](/img/structure/B14984508.png)

![Propyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14984537.png)
![N-[2-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14984543.png)
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14984558.png)
